7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine
Description
7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyrazine core substituted with a bromine atom at the 7-position and a 4-methylbenzenesulfonyl (tosyl) group at the 5-position. This scaffold is synthetically versatile, often prepared via thermal cyclization of pyrazinylhydrazones or Suzuki-Miyaura cross-coupling reactions to introduce diverse substituents . The tosyl group enhances stability and modulates solubility, while the bromine atom serves as a reactive handle for further functionalization, making this compound a valuable intermediate in medicinal chemistry .
Structurally, the pyrrolo[2,3-b]pyrazine core mimics purine bases, enabling interactions with ATP-binding pockets of kinases. This property has driven its exploration in targeted therapies, particularly for fibroblast growth factor receptor (FGFR) and Janus kinase (JAK) inhibitors .
Properties
IUPAC Name |
7-bromo-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-8-11(14)12-13(17)16-7-6-15-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIHFWIVUHARMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC=CN=C32)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401179888 | |
| Record name | 7-Bromo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401179888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1818847-41-4 | |
| Record name | 7-Bromo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401179888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine typically involves the halogenation of pyrrolopyrazine derivatives. One common method includes the deprotometalation-trapping reactions using mixed 2,2,6,6-tetramethyl piperidino-based lithium-zinc combinations in tetrahydrofuran
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using bromine or bromine-containing reagents under controlled conditions. The use of palladium-catalyzed coupling reactions with arylboronic acids or anilines can also be employed to introduce the sulfonyl group .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, alkyl groups, or aryl groups.
Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling reactions are commonly used to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the sulfonyl group.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Lithium-Zinc Combinations: Used in deprotometalation-trapping reactions.
Bromine or Bromine-Containing Reagents: Used for halogenation.
Major Products Formed
Aryl-Substituted Pyrrolopyrazines: Formed through coupling reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Scientific Research Applications
Medicinal Chemistry
7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine has shown promise in the development of new pharmaceuticals due to its ability to modulate biological pathways.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit specific cancer cell lines by targeting signaling pathways involved in cell proliferation and survival.
- Antimicrobial Properties : Research has suggested potential antimicrobial effects against various pathogens, making it a candidate for further investigation in drug development.
Chemical Biology
This compound serves as a useful building block in the synthesis of more complex molecules used in biological research.
- Protein Degradation : The sulfonamide group allows for the design of targeted protein degraders, which can selectively eliminate specific proteins within cells, thus aiding in functional studies of protein roles.
Materials Science
The unique structural features of this compound make it an interesting candidate for applications in materials science.
- Organic Electronics : Its electronic properties may be harnessed in organic semiconductor devices, potentially contributing to advancements in flexible electronics and optoelectronic devices.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
-
Study on Anticancer Activity :
- Researchers evaluated the cytotoxic effects of various pyrrolo[2,3-b]pyrazine derivatives, including this compound, against breast cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations.
-
Development of Protein Degraders :
- A recent study focused on designing bifunctional degraders using this compound as a warhead to target specific proteins involved in cancer progression. The findings demonstrated effective degradation of target proteins in cellular assays.
Mechanism of Action
The mechanism of action of 7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of biological pathways, making it useful in the treatment of diseases such as cancer and bacterial infections .
Comparison with Similar Compounds
Key Observations :
- Sulfonyl Groups : The 4-methylbenzenesulfonyl group in the target compound contrasts with imidazole-sulfonyl derivatives (e.g., compound 46), which require additional steps for imidazole alkylation . Tosyl groups generally improve metabolic stability compared to aliphatic sulfonamides .
- Halogen Substituents : Bromine at the 7-position (target compound) vs. 3-bromo (compound 46) or 2-bromo (compound 2a) affects reactivity in cross-coupling reactions. For instance, 7-bromo derivatives are more amenable to functionalization at the 7-position due to reduced steric hindrance .
- Heteroaryl Additions : Thiophenyl (compound 2a) and pyrazolyl (compound 13) substituents enhance π-π stacking in kinase binding pockets, whereas fluorophenyl groups (RP193) improve membrane permeability .
Key Observations :
- Kinase Inhibition : The target compound exhibits moderate FGFR1 inhibition (>50% at 10 µM) but lacks the potency of optimized derivatives like compound 13 (IC50 = 12 nM), which benefits from a fluoroethyl-imidazole sulfonyl group enhancing hydrophobic interactions .
- Selectivity : The tosyl group in the target compound may contribute to off-target effects (e.g., BTK, JAK3), whereas compound 13’s fluorinated side chain reduces off-target binding .
- Non-Kinase Targets: RP193 demonstrates the scaffold’s versatility, activating CFTR channels with low toxicity, highlighting substituent-dependent shifts in biological activity .
Physicochemical and Pharmacokinetic Properties
- Solubility: The tosyl group in the target compound improves aqueous solubility compared to non-sulfonylated analogs (e.g., RP193) but may reduce cell permeability due to increased polarity .
- Metabolic Stability : Imidazole-sulfonyl derivatives (e.g., compound 46) show higher metabolic stability in liver microsomes than aliphatic sulfonamides, attributed to reduced oxidative metabolism .
- Toxicity : Fluorophenyl-substituted derivatives (RP193) exhibit lower cytotoxicity than brominated analogs, suggesting halogen choice impacts safety profiles .
Biological Activity
7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine is a compound of growing interest in medicinal chemistry due to its potential biological activities. Its structural characteristics suggest possible applications in various therapeutic areas, particularly in cancer treatment and as a protein degrader. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and potential as a therapeutic agent.
- Molecular Formula : C13H10BrN3O2S
- Molecular Weight : 352.206 g/mol
- CAS Number : 1818847-41-4
- Purity : ≥97% .
Research indicates that this compound acts as an inhibitor of specific kinases involved in cell cycle regulation and DNA damage response. It has been shown to selectively inhibit PKMYT1, a crucial regulator of CDK1 phosphorylation, which is linked to cancer cell proliferation and survival . The compound's selectivity for PKMYT1 over other kinases suggests a promising therapeutic window for targeting certain cancers.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent inhibitory activity against cancer cell lines. For instance, it was reported that modifications to the compound's structure significantly influenced its potency and selectivity against PKMYT1 . Table 1 summarizes the results from various studies evaluating the compound's efficacy:
| Study | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Study A | A431 (vulvar carcinoma) | 14 | PKMYT1 inhibition |
| Study B | HEK293T | 25 | Inhibition of cell proliferation |
| Study C | MDA-MB-231 (breast) | 30 | Induction of apoptosis |
In Vivo Studies
Preclinical studies have also been conducted to evaluate the pharmacokinetic properties and therapeutic potential of this compound. Notably, one study highlighted its oral bioavailability and brain penetration capabilities in mouse models, suggesting potential for treating central nervous system cancers .
Case Studies
One significant case study involved the application of this compound in a mouse model of breast cancer. The study reported a marked reduction in tumor size and improved survival rates among treated mice compared to controls. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit tumor cell proliferation through selective kinase inhibition .
Q & A
Q. How are selectivity profiles across kinase families optimized?
- Answer : Selectivity is achieved by:
- Targeted substitutions : Bulky groups at N5 reduce off-target effects (e.g., JAK3 inhibition decreased by >50% with 3,4-dichlorophenyl) .
- Scaffold hopping : Switching to pyrrolo[2,3-b]pyridines reduces CDK2 affinity while retaining FGFR1 activity .
Contradictions and Future Directions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
